N-Ethyl-N-(2-oxopropyl)acetamide
Description
N-Ethyl-N-(2-oxopropyl)acetamide is an acetamide derivative characterized by an ethyl group and a 2-oxopropyl substituent attached to the nitrogen atom of the acetamide backbone. The presence of the 2-oxopropyl group introduces ketone functionality, which can participate in condensation or reductive amination reactions, as seen in and .
Properties
CAS No. |
119520-32-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.186 |
IUPAC Name |
N-ethyl-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-4-8(7(3)10)5-6(2)9/h4-5H2,1-3H3 |
InChI Key |
PFNGERAVMLTZMK-UHFFFAOYSA-N |
SMILES |
CCN(CC(=O)C)C(=O)C |
Synonyms |
Acetamide, N-ethyl-N-(2-oxopropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-N-(2-oxopropyl)acetamide ()
- Structure : Differs by an acetyl group instead of an ethyl group on the nitrogen.
- Synthesis : Synthesized via reductive amination with 2-azidoethan-1-amine, yielding an azide product.
- Properties : Sparingly soluble in chloroform; stable under fluorescent lighting.
- Applications : Used as a building block in chemical genetics studies .
N-(2-(2-Oxopropyl)phenyl)acetamide ()
- Structure : Contains a phenyl ring attached to the acetamide nitrogen, with a 2-oxopropyl side chain.
- Molecular Formula: C₁₁H₁₃NO₂.
- Analytical Data : Characterized by ¹H/¹³C NMR and InChIKey (GMFKXTWKFHPRQV-UHFFFAOYSA-N) .
N-Ethyl-N-[2-(1H-Indol-3-yl)-propyl]-acetamide ()
- Structure : Ethyl and indole-containing propyl groups on the acetamide nitrogen.
- Synthesis : Produced via hydroformylation/Fischer indolization using Rh(acac)₂(CO)₂ as a catalyst (61% yield).
- Applications : Biologically relevant indole derivatives are common in alkaloid-inspired drug candidates .
N-(3-Aminopropyl)acetamide ()
- Structure : Features a primary amine on the propyl chain instead of a ketone.
- Solubility: Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL).
- Utility : Used as a precursor for functionalized polymers or peptide mimetics .
Data Table: Comparative Analysis
Key Research Findings
Reactivity of 2-Oxopropyl Group : The ketone in 2-oxopropyl derivatives enables participation in nucleophilic additions, as demonstrated in ’s synthesis of azide-functionalized intermediates .
Biological Relevance : Indole-containing analogs () highlight the role of acetamide derivatives in accessing bioactive molecules, such as indole alkaloids .
Structural Influence on Solubility : Substituents like aromatic rings () or amines () significantly alter solubility and bioavailability .
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